![molecular formula C19H22O4 B2605087 6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one CAS No. 919744-57-3](/img/structure/B2605087.png)
6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6’-ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one” is a chemical compound with the CAS Number: 919744-57-3. It has a linear formula of C19H22O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H22O4/c1-2-12-11-15(20)22-18-14(12)10-13-6-9-19(7-4-3-5-8-19)23-17(13)16(18)21/h10-11,21H,2-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular weight of the compound is 314.38 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Novel Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of novel spiro compounds, including 6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one, through regioselective and efficient methods. A study demonstrates the one-pot, three-component domino process that facilitates the synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones, offering insights into the efficient assembly of complex spiro frameworks under reflux conditions using catalytic amounts of DABCO (Rahmati, Khalesi, & Kenarkoohi, 2014).
Structural and Molecular Insights
The structural elucidation and characterization of spiro compounds are crucial for understanding their potential applications. Studies employing X-ray diffraction methods have been pivotal in determining the precise molecular structure of these compounds, contributing significantly to the field of structural chemistry (Kirillov, Nikifirova, Dmitriev, & Baibarodskikh, 2016). Such detailed structural analyses lay the groundwork for further exploration of their chemical properties and applications.
Catalysis and Reaction Mechanisms
The exploration of catalyst-free and solvent-free conditions for synthesizing spiro compounds marks a significant advancement in green chemistry. Zhu et al. (2018) developed bran-new methods for one-pot synthesis of complex spiro frameworks via cascade reactions, highlighting the potential for high-yield, efficient synthesis with minimal environmental impact (Zhu et al., 2018). This approach underscores the importance of innovative methodologies in enhancing synthetic efficiency and sustainability.
Photochromic Properties
The investigation into the photochromic properties of spiro compounds opens new avenues for their application in materials science. Research conducted by Aldoshin et al. (1998) on spiro[fluorene-chromenes] has shed light on the impact of structural modifications on their photochromic behavior, providing a basis for developing novel photoresponsive materials (Aldoshin, Chuev, Filipenko, Pozzo, Lokshin, & Pèpe, 1998). These findings could lead to significant breakthroughs in the design of light-sensitive compounds for various technological applications.
Safety and Hazards
properties
IUPAC Name |
6-ethyl-10-hydroxyspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-2-12-11-15(20)22-18-14(12)10-13-6-9-19(7-4-3-5-8-19)23-17(13)16(18)21/h10-11,21H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNURJXKTZAYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

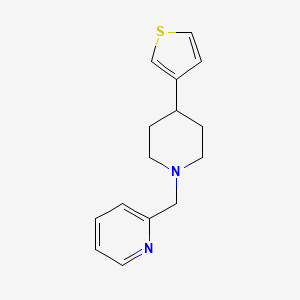
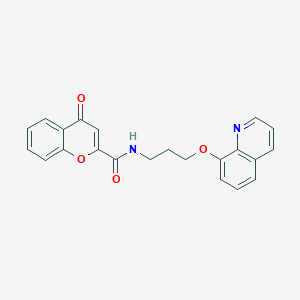
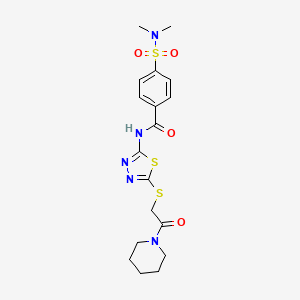
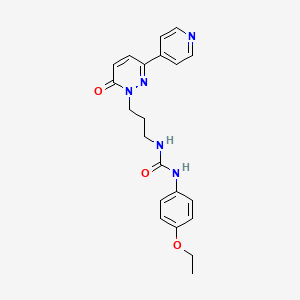
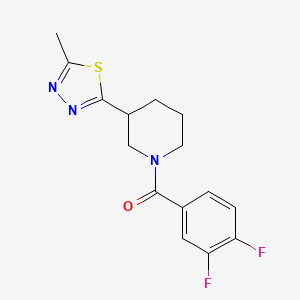
![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2605015.png)

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)
![1-methyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2605020.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2605025.png)
![1-(2,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2605026.png)